molecular formula C6H12O2 B14648734 Butanal, 2-ethyl-3-hydroxy- CAS No. 54305-25-8

Butanal, 2-ethyl-3-hydroxy-

Cat. No.: B14648734
CAS No.: 54305-25-8
M. Wt: 116.16 g/mol
InChI Key: LCPCVJFTTGDOSW-UHFFFAOYSA-N
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Description

Butanal, 2-ethyl-3-hydroxy- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an ethyl group (-C2H5) attached to the butanal backbone. This compound is known for its versatility and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanal, 2-ethyl-3-hydroxy- can be synthesized through aldol condensation of butanal. The reaction typically involves the use of an aqueous sodium hydroxide solution and a phase-transfer catalyst at around 30°C. The reaction is stopped by the addition of acetic acid .

Industrial Production Methods

In industrial settings, the production of Butanal, 2-ethyl-3-hydroxy- follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butanal, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.

    Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are commonly used.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: 1,3-butanediol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butanal, 2-ethyl-3-hydroxy- finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of Butanal, 2-ethyl-3-hydroxy- involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups make it susceptible to nucleophilic attacks, leading to various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate its conversion to other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanal, 2-ethyl-3-hydroxy- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of an ethyl group and a hydroxyl group on the butanal backbone makes it a valuable intermediate in various chemical processes.

Properties

CAS No.

54305-25-8

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-ethyl-3-hydroxybutanal

InChI

InChI=1S/C6H12O2/c1-3-6(4-7)5(2)8/h4-6,8H,3H2,1-2H3

InChI Key

LCPCVJFTTGDOSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)C(C)O

Origin of Product

United States

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